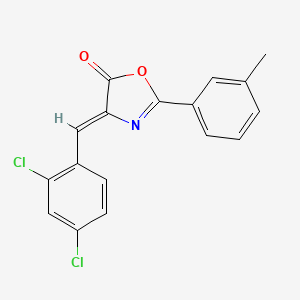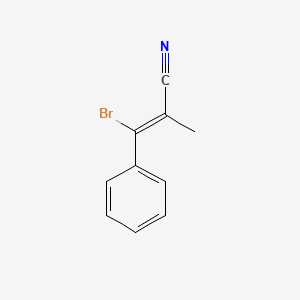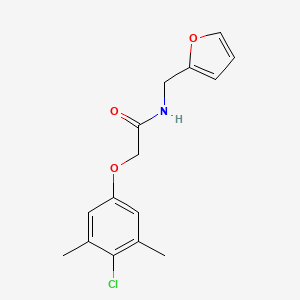![molecular formula C20H19N3O B11701797 N'-[(1E)-butylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11701797.png)
N'-[(1E)-butylidene]-2-phenylquinoline-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(1E)-butylidene]-2-phenylquinoline-4-carbohydrazide is an organic compound belonging to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with a nitrogen-nitrogen single bond (N-N) adjacent to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-butylidene]-2-phenylquinoline-4-carbohydrazide typically involves the condensation reaction between a hydrazide and an aldehyde or ketone. The reaction is usually carried out under reflux conditions in the presence of an acid catalyst. For instance, the reaction between 2-phenylquinoline-4-carbohydrazide and butyraldehyde can be performed in ethanol with a few drops of acetic acid as a catalyst. The reaction mixture is heated under reflux for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the synthesis of N’-[(1E)-butylidene]-2-phenylquinoline-4-carbohydrazide can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-butylidene]-2-phenylquinoline-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazines.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can react with the hydrazone under mild conditions.
Major Products
Oxidation: The major products are quinoline derivatives with oxidized functional groups.
Reduction: The major products are hydrazine derivatives.
Substitution: The major products are substituted hydrazones with various functional groups.
Scientific Research Applications
N’-[(1E)-butylidene]-2-phenylquinoline-4-carbohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound exhibits antimicrobial and antioxidant activities, making it a candidate for developing new pharmaceuticals.
Medicine: It has shown potential as an anti-inflammatory and anticancer agent in preliminary studies.
Industry: The compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N’-[(1E)-butylidene]-2-phenylquinoline-4-carbohydrazide involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, the compound is believed to inhibit the synthesis of bacterial cell walls by binding to key enzymes involved in the process. In its anticancer activity, it may induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
N’-[(1E)-butylidene]-2-phenylquinoline-4-carbohydrazide can be compared with other hydrazone derivatives, such as:
- N’-[(1E)-1-(4-Methylphenyl)butylidene]-2-phenylacetohydrazide
- N’-[(1E)-1-(4-Methylphenyl)butylidene]-2-phenylquinoline-4-carbohydrazide
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and biological activity
Properties
Molecular Formula |
C20H19N3O |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
N-[(E)-butylideneamino]-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C20H19N3O/c1-2-3-13-21-23-20(24)17-14-19(15-9-5-4-6-10-15)22-18-12-8-7-11-16(17)18/h4-14H,2-3H2,1H3,(H,23,24)/b21-13+ |
InChI Key |
KKFUTAYYBFKOPW-FYJGNVAPSA-N |
Isomeric SMILES |
CCC/C=N/NC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 |
Canonical SMILES |
CCCC=NNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 5-((4-nitrobenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B11701730.png)
![3-{5-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11701731.png)
![Ethyl 5-(4-chlorophenyl)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11701744.png)
![N'~1~,N'~9~-bis[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]nonanedihydrazide](/img/structure/B11701746.png)
![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11701747.png)
![Methyl [(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]acetate](/img/structure/B11701753.png)

![N-(4-chloro-2-methylphenyl)-4-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11701757.png)

![(2E)-1-(2-methylphenyl)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}hydrazine](/img/structure/B11701767.png)
![{[(3Z)-1-{4-[(3Z)-3-[(Carbamothioylamino)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]butyl}-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}thiourea](/img/structure/B11701776.png)


